molecular formula C15H15BrO2 B8086687 4-Bromonaphthalen-2-yl pivalate

4-Bromonaphthalen-2-yl pivalate

Cat. No.: B8086687
M. Wt: 307.18 g/mol
InChI Key: WVONIIRCOLFAKF-UHFFFAOYSA-N
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Description

4-Bromonaphthalen-2-yl pivalate is a brominated aromatic ester featuring a naphthalene backbone substituted with a bromine atom at position 4 and a pivalate (2,2-dimethylpropanoyl) ester group at position 2. The compound’s structure combines the steric bulk of the pivalate group with the electron-withdrawing bromine substituent, which may influence its reactivity, stability, and biological activity.

The pivalate group is widely used in medicinal and synthetic chemistry to enhance metabolic stability and lipophilicity, as demonstrated in steroidal derivatives (e.g., tixocortol pivalate, clocortolone pivalate) and sulfonamide-based enzyme inhibitors .

Properties

IUPAC Name

(4-bromonaphthalen-2-yl) 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-15(2,3)14(17)18-11-8-10-6-4-5-7-12(10)13(16)9-11/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVONIIRCOLFAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=CC=CC=C2C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromonaphthalen-2-yl pivalate typically involves the esterification of 4-bromo-2-naphthol with pivalic acid or its derivatives. One common method is the reaction of 4-bromo-2-naphthol with pivaloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalen-2-yl pivalate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The naphthalene ring can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOMe) in methanol can be used for nucleophilic substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Depending on the nucleophile, products can include 4-methoxynaphthalen-2-yl pivalate.

    Oxidation: Products can include naphthoquinones.

    Reduction: The major product is naphthalen-2-yl pivalate.

Scientific Research Applications

4-Bromonaphthalen-2-yl pivalate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: The compound can be a precursor in the synthesis of potential drug candidates.

    Biological Studies: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalen-2-yl pivalate depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, if used as a probe or inhibitor, it may interact with specific enzymes or receptors, altering their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-bromonaphthalen-2-yl pivalate with structurally or functionally related compounds, focusing on synthesis, stability, biological activity, and environmental impact.

Table 1: Key Comparisons of this compound and Analogous Compounds

Compound Structural Features Synthesis Biological/Functional Activity Stability/Environmental Impact
This compound Naphthalene core; Br at C4; pivalate at C2 Likely via pivaloyl halide + brominated substrate (inferred) Not reported; potential enzyme inhibition inferred from sulfonamide analogs Pivalate group may enhance metabolic stability
4-Bromobutyl pivalate (3b) Linear alkyl chain; Br at terminal C; pivalate Catalyst-free reaction of THF with Piv-Br (99% yield in 10 min) Not studied biologically; used as synthetic intermediate High stability under green conditions
Haemanthamine pivalate Alkaloid core; pivalate ester Esterification of haemanthamine with pivaloyl chloride 64–84% inhibition of rumen protozoa at 1 g/L Moderate environmental persistence (no direct data)
Tixocortol pivalate Steroid core; pivalate ester Esterification of tixocortol Anti-inflammatory; used in clinical formulations Risk of adrenal suppression
Clocortolone pivalate Steroid core; pivalate ester Similar to tixocortol synthesis Topical anti-inflammatory (0.05% solution) Potential skin atrophy
Flumethasone pivalate Fluorinated steroid; pivalate ester Esterification of flumethasone Anti-inflammatory; disrupts aquatic ecosystems High endocrine-disrupting effects in aquatic life

Key Findings:

Synthetic Efficiency :

  • This compound shares synthetic parallels with 4-bromobutyl pivalate (3b) , where pivaloyl halides react efficiently with brominated substrates under mild conditions. The absence of catalysts and high yields (>99%) in alkyl pivalate synthesis suggests similar feasibility for aromatic systems.

Biological Activity: The pivalate group in sulfonamide analogs enhances human neutrophil elastase (HNE) inhibitory activity and chemical stability by replacing carbonyl groups with bulkier esters . This supports the hypothesis that this compound could exhibit improved enzyme inhibition compared to non-pivalated bromonaphthalenes. Haemanthamine pivalate demonstrates significant antiprotozoal activity (64–84% inhibition at 1 g/L), suggesting that pivalate esters of aromatic/alkaloid cores may enhance bioactivity through increased membrane permeability .

Stability and Toxicity :

  • Steroidal pivalates (e.g., tixocortol , clocortolone ) show trade-offs between therapeutic efficacy and side effects (e.g., adrenal suppression, skin atrophy) due to prolonged metabolic stability . Similar stability concerns may apply to this compound in drug formulations.
  • Flumethasone pivalate highlights environmental risks, as pivalate esters can persist in ecosystems and disrupt endocrine functions in aquatic organisms . This underscores the need for ecological assessments of this compound.

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